Decarboxy Fexofenadine is a derivative of Fexofenadine, a second-generation antihistamine primarily used to treat allergic conditions such as hay fever and hives. The compound is characterized by its ability to selectively antagonize histamine H1 receptors, thereby reducing allergy symptoms without the sedative effects commonly associated with first-generation antihistamines. The chemical structure of Decarboxy Fexofenadine features a carboxylic acid group that has been removed, which may influence its pharmacological properties and efficacy.
Decarboxy Fexofenadine is synthesized from Fexofenadine or its precursors through various chemical reactions. It serves as an important reference compound in pharmaceutical research and development, particularly in studies focusing on antihistamines and their mechanisms of action.
Decarboxy Fexofenadine falls under the category of antihistamines, specifically classified as a second-generation H1 receptor antagonist. This classification distinguishes it from first-generation antihistamines by its reduced central nervous system penetration and lower sedative effects.
The synthesis of Decarboxy Fexofenadine typically involves the decarboxylation of Fexofenadine or related intermediates. Various synthetic routes have been developed, focusing on optimizing yield and purity while minimizing side reactions. Common methods include:
The synthesis often requires specific reagents and conditions to achieve high yields. For instance, reaction conditions may include:
The molecular structure of Decarboxy Fexofenadine can be represented by its chemical formula . The removal of the carboxyl group modifies the compound's steric and electronic properties, potentially enhancing its affinity for H1 receptors.
Key structural data includes:
Decarboxy Fexofenadine participates in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism by which Decarboxy Fexofenadine exerts its effects involves binding to histamine H1 receptors, blocking the action of histamine—a key mediator in allergic responses. This interaction inhibits various biochemical pathways that lead to symptoms such as itching, sneezing, and inflammation. Research continues to elucidate the precise molecular interactions and downstream effects associated with this compound .
Decarboxy Fexofenadine is typically a white to off-white solid with the following characteristics:
Key chemical properties include:
Decarboxy Fexofenadine has several scientific uses:
Decarboxy fexofenadine (C₃₁H₃₉NO₂, MW 457.66 g/mol) is structurally characterized as the carboxylic acid-reduced derivative of fexofenadine (C₃₂H₃₉NO₄). This transformation replaces the carboxyl group (-COOH) at the 2-methylpropanoic acid moiety with a hydrogen atom, yielding a hydroxydiphenylmethyl-piperidinyl butanol structure. The compound typically presents as a white to off-white crystalline solid with a melting point of 173°C and density of 1.097 g/cm³, exhibiting lower aqueous solubility than its parent compound [2] [4] [9].
Table 1: Structural and Physicochemical Comparison
Property | Fexofenadine | Decarboxy Fexofenadine |
---|---|---|
Molecular Formula | C₃₂H₃₉NO₄ | C₃₁H₃₉NO₂ |
Molecular Weight | 501.66 g/mol | 457.66 g/mol |
Key Functional Groups | Carboxylic acid, alcohol | Alcohol only |
logP (Predicted) | 2.8 | 5.1 |
Boiling Point | 618.6 ± 55.0°C | Not reported |
Aqueous Solubility | High | Slight in DMSO/methanol |
The elimination of the carboxylic acid group increases lipophilicity (logP increase from ~2.8 to ~5.1), significantly reducing water solubility while enhancing organic solvent miscibility. This structural modification eliminates the zwitterionic character of fexofenadine, fundamentally altering its chromatographic behavior, receptor binding affinity, and distribution properties. The decarboxylated form lacks the acidic proton essential for salt formation, explaining why its hydrochloride salt (C₃₁H₄₀ClNO₂) is less commonly observed than fexofenadine hydrochloride [2] [7] [9].
NMR Spectroscopy: ¹³C NMR (DMSO-d₆) confirms decarboxylation through the absence of the characteristic carbonyl carbon signal at ~178.9 ppm present in fexofenadine. Key signals include:
FT-IR Analysis: The spectrum shows disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and intense C=O stretch (1715 cm⁻¹) characteristic of carboxylic acids. Prominent features include:
Mass Spectrometry: LC-ESI-MS/MS (positive mode) shows [M+H]⁺ at m/z 458.3 with characteristic fragments:
Table 2: Key Spectroscopic Identifiers
Technique | Key Signals for Decarboxy Fexofenadine | Diagnostic Value |
---|---|---|
¹³C NMR | Absence of signal at 178-182 ppm; C-OH at 72.8 ppm | Confirms carboxylic acid removal |
FT-IR | No C=O stretch ~1715 cm⁻¹; broad O-H band at 3350 cm⁻¹ | Verifies functional group transformation |
ESI-MS/MS | [M+H]⁺ 458.3 → 440.3 (-H₂O), 202.1, 132.2 | Characteristic fragmentation pattern |
Controlled decarboxylation of fexofenadine proceeds primarily via acid-catalyzed protodecarboxylation under reflux conditions. Optimal conditions employ concentrated hydrochloric acid in acetic acid (1:3 v/v) at 110°C for 6-8 hours, achieving >85% conversion. The mechanism involves:
Alternative protocols include:
Reaction Equation:Fexofenadine (C₃₂H₃₉NO₄) + H⁺ → Decarboxy Fexofenadine (C₃₁H₃₉NO₂) + CO₂
Non-synthetic formation occurs through microbial metabolism and thermal degradation:
Table 3: Decarboxylation Efficiency Under Varied Conditions
Conditions | Conversion (%) | Reaction Time | Key Observations |
---|---|---|---|
HCl/AcOH (1:3), 110°C | 85-92% | 6-8 hours | Optimal balance of speed/yield |
H₂SO₄ (10% v/v) in EtOH, 80°C | 45-55% | 24 hours | Significant ester byproduct formation |
ZnCl₂ (20 mol%) in toluene, 110°C | 78-85% | 5 hours | Reduced thermal degradation impurities |
Enzymatic (pH 7.0, 28°C) | 40-60% | 72 hours | Higher stereoselectivity, lower throughput |
Critical parameters:
Decarboxy fexofenadine exhibits greater thermal stability than fexofenadine but remains susceptible to oxidative degradation:
Degradation Kinetics:
Forced degradation studies reveal multiple transformation products:
Table 4: Impurity Profiling Under Stress Conditions
Stress Condition | Major Degradants | Molecular Formula | Detection Method |
---|---|---|---|
Oxidative (0.3% H₂O₂) | N-Oxide (C₃₂H₃₉NO₅) | [M+H]⁺ 518.3 | LC-MS/MS, NMR |
Acidic (1M HCl, 70°C) | Chlorinated analogs (C₃₁H₃₈ClNO₂) | [M+H]⁺ 492.2 | High resolution MS |
Thermal (150°C) | Dehydrated product (C₃₁H₃₇NO) | [M+H]⁺ 440.3 | GC-MS |
Photolytic (UV 254 nm) | Diphenyl ketone (C₁₃H₁₀O) | GC-MS retention 11.2 min | FT-IR (C=O 1680 cm⁻¹) |
Chromatographic monitoring employs phenyl stationary phases with 0.01M ammonium formate/acetonitrile gradients, enabling separation of decarboxy fexofenadine (relative retention ~1.8) from its N-oxide (~1.3) and dehydrated impurities (~2.4) [7] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: